molecular formula C11H12BrCl2NO2 B267157 2-(2-bromo-4,6-dichlorophenoxy)-N-isopropylacetamide

2-(2-bromo-4,6-dichlorophenoxy)-N-isopropylacetamide

Cat. No. B267157
M. Wt: 341.02 g/mol
InChI Key: HDFVPELQAWKAHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromo-4,6-dichlorophenoxy)-N-isopropylacetamide, commonly known as bromoxynil, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become one of the most commonly used herbicides in the world. Bromoxynil has a unique structure that makes it highly effective at killing weeds while leaving crops unharmed. In

Scientific Research Applications

Bromoxynil is widely used in scientific research to study the effects of herbicides on plants and the environment. It is often used as a model herbicide in studies that investigate the mechanisms of herbicide resistance in weeds. Bromoxynil has also been used to study the effects of herbicides on soil microbial communities and the potential for herbicide runoff into waterways.

Mechanism of Action

Bromoxynil works by inhibiting photosynthesis in plants. Specifically, it blocks the electron transport chain in chloroplasts, which disrupts the production of ATP and NADPH. This leads to the accumulation of reactive oxygen species and ultimately causes cell death in the plant.
Biochemical and Physiological Effects
Bromoxynil has been shown to have both acute and chronic toxic effects on animals. Acute exposure to high levels of bromoxynil can cause respiratory distress, convulsions, and death. Chronic exposure to lower levels of bromoxynil can cause liver and kidney damage, reproductive toxicity, and developmental abnormalities.

Advantages and Limitations for Lab Experiments

Bromoxynil is a highly effective herbicide that is widely used in agriculture. It is also a useful tool for scientific research because it is relatively stable and easy to handle. However, there are some limitations to using bromoxynil in lab experiments. For example, it may not be an appropriate model for studying the effects of other herbicides because it has a unique mode of action. Additionally, the effects of bromoxynil on non-target organisms and the environment may limit its use in some experiments.

Future Directions

There are many potential future directions for research on bromoxynil. One area of interest is the development of new herbicides that are more environmentally friendly and less toxic to non-target organisms. Another area of interest is the development of new methods for controlling weeds that do not rely on herbicides. Finally, there is a need for more research on the long-term effects of herbicide use on soil health and ecosystem function.
Conclusion
In conclusion, bromoxynil is a widely used herbicide that has many scientific research applications. It has a unique mode of action that makes it highly effective at killing weeds, but also has toxic effects on animals. While bromoxynil is a useful tool for studying the effects of herbicides on plants and the environment, there are also limitations to its use in lab experiments. Future research on bromoxynil will focus on developing new herbicides and alternative methods for weed control, as well as investigating the long-term effects of herbicide use on soil health and ecosystem function.

Synthesis Methods

Bromoxynil is synthesized by reacting 2,4,6-trichlorophenol with sodium hydroxide to form the sodium salt of trichlorophenol. The sodium salt is then reacted with isopropyl acetate and bromine to form bromoxynil. The final product is purified by recrystallization.

properties

Product Name

2-(2-bromo-4,6-dichlorophenoxy)-N-isopropylacetamide

Molecular Formula

C11H12BrCl2NO2

Molecular Weight

341.02 g/mol

IUPAC Name

2-(2-bromo-4,6-dichlorophenoxy)-N-propan-2-ylacetamide

InChI

InChI=1S/C11H12BrCl2NO2/c1-6(2)15-10(16)5-17-11-8(12)3-7(13)4-9(11)14/h3-4,6H,5H2,1-2H3,(H,15,16)

InChI Key

HDFVPELQAWKAHS-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)COC1=C(C=C(C=C1Br)Cl)Cl

Canonical SMILES

CC(C)NC(=O)COC1=C(C=C(C=C1Br)Cl)Cl

Origin of Product

United States

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